1,1-Diethylurea

概要

説明

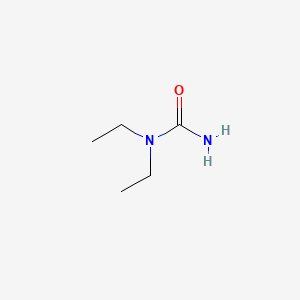

1,1-Diethylurea is an organic compound with the molecular formula C5H12N2O. It is a derivative of urea where both hydrogen atoms attached to the nitrogen are replaced by ethyl groups. This compound is known for its white to almost white crystalline appearance and is soluble in water.

準備方法

Synthetic Routes and Reaction Conditions

1,1-Diethylurea can be synthesized through the reaction of diethylamine with urea. The reaction typically involves heating diethylamine and urea together under controlled conditions to form this compound and ammonia as a byproduct. The reaction can be represented as follows:

(C2H5)2NH + CO(NH2)2 → (C2H5)2NCONH2 + NH3

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process generally requires maintaining specific temperature and pressure conditions to optimize the formation of the desired product.

化学反応の分析

Types of Reactions

1,1-Diethylurea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding urea derivatives.

Reduction: It can be reduced under specific conditions to yield amine derivatives.

Substitution: It can participate in substitution reactions where the ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution Reactions: Various alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.

Major Products Formed

Oxidation: Produces urea derivatives with different functional groups.

Reduction: Yields amine derivatives.

Substitution: Results in the formation of substituted urea compounds.

科学的研究の応用

Applications in Organic Synthesis

-

Formation of Molecular Adducts :

1,1-Diethylurea has been shown to form molecular adducts with nitro-substituted aromatic carboxylic acids. These adducts can be utilized in various chemical reactions and as intermediates in synthetic pathways . -

Role as a Reactant :

In studies investigating the reactivity of urea derivatives, this compound has been employed as a reactant to explore its behavior in reaction kinetics and equilibria involving formaldehyde . This research provides insights into its potential applications in the synthesis of more complex molecules.

Industrial Applications

-

Epoxy Resin Formulations :

This compound is used as an accelerator in epoxy resin formulations, enhancing the processability and latency of these materials. For instance, formulations containing this compound exhibit improved viscosity stability compared to those without it . This property is crucial for applications requiring long working times before curing. -

Textile Industry :

The compound serves as an intermediate in the production of formaldehyde-free finishing agents for textiles. Its ability to modify fabric properties makes it valuable in textile processing .

Case Study 1: Epoxy Resin Performance

A study evaluated the performance of epoxy resin formulations containing this compound as an accelerator. The results indicated that formulations with this compound maintained lower viscosity over extended periods compared to traditional accelerators, demonstrating its effectiveness in enhancing the stability of resin systems under varying temperatures .

Case Study 2: NMR Studies on Reaction Kinetics

Quantitative NMR spectroscopy was utilized to investigate the reaction kinetics of formaldehyde with 1,3-dimethylurea and its derivatives, including this compound. The findings revealed that these reactions could serve as models for understanding more complex urea-formaldehyde systems used in industrial applications .

Environmental and Safety Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact and safety profile. Toxicological assessments indicate that while the compound exhibits low acute toxicity, it should still be handled with care to prevent exposure .

作用機序

The mechanism of action of 1,1-Diethylurea involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. Its ethyl groups can influence its reactivity and interactions with other molecules, making it a versatile compound in organic synthesis.

類似化合物との比較

Similar Compounds

1,1-Dimethylurea: Similar structure but with methyl groups instead of ethyl groups.

1,3-Diethylurea: Different substitution pattern with ethyl groups on both nitrogen atoms.

N,N-Diethylurea: Another name for 1,1-Diethylurea, emphasizing the substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its solubility in water and ability to form molecular adducts with various compounds make it valuable in different research and industrial applications.

生物活性

1,1-Diethylurea (C5H12N2O) is an organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. As a derivative of urea, this compound features two ethyl groups replacing the hydrogen atoms on nitrogen, which influences its reactivity and interactions with biological systems.

This compound is characterized by its white crystalline appearance and high solubility in water. The compound can be synthesized through the reaction of diethylamine with urea, yielding ammonia as a byproduct:

The biological activity of this compound is primarily attributed to its ability to form molecular adducts with various biomolecules. Its mechanism of action involves:

- Hydrogen Bonding : The amide group in this compound can form strong hydrogen bonds with carboxylic acids, making it a useful co-crystal former in crystal engineering applications.

- Interaction with Proteins : Studies have shown that urea derivatives can influence protein folding and stability, potentially impacting enzymatic activity and cellular processes .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains. This property is attributed to its ability to disrupt cellular membranes through hydrophobic interactions .

- Impact on Biomimetic Systems : In biomimetic aggregates such as micelles and vesicles, the addition of urea derivatives like this compound alters the stability and formation dynamics. For instance, it has been observed to delay micelle formation by increasing the solubility of monomers .

Case Studies

Several studies have investigated the biological implications of this compound:

- Study on Micelle Stability : A study examined the effects of this compound on the stability of HERQUAT vesicles. The introduction of this compound was found to decrease vesicle stability while not inhibiting their formation. This suggests that this compound interacts at the interface of vesicles, affecting their aggregation behavior .

- Effect on Protein Aggregation : Research has shown that urea derivatives can modulate protein aggregation processes. In one experiment, the presence of this compound influenced the aggregation kinetics of specific proteins, highlighting its potential role as a stabilizing agent in biochemical applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C5H12N2O |

| Solubility | High (water-soluble) |

| Melting Point | Approx. 40 °C |

| Synthesis Method | Reaction of diethylamine and urea |

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against certain bacteria |

| Protein Interaction | Alters aggregation kinetics |

| Micelle Formation | Delays onset due to increased solubility |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Diethylurea, and how do reaction conditions influence yield and purity?

- Methodology : Begin by comparing routes such as nucleophilic substitution between diethylamine and urea derivatives or catalytic condensation of ethyl isocyanate with ethylamine. Optimize parameters like solvent polarity (e.g., ethanol vs. DMF), temperature (40–80°C), and stoichiometry. Monitor purity via HPLC (≥98%) and characterize products using H/C NMR and FT-IR to confirm structural integrity .

- Data Analysis : Tabulate yields, reaction times, and byproduct profiles. Use statistical tools (e.g., ANOVA) to identify significant variables. Address discrepancies in literature-reported yields by replicating protocols and adjusting inert gas purging or catalyst loading .

Q. How can researchers validate the identity and purity of this compound in the absence of commercial reference standards?

- Methodology : Employ orthogonal analytical techniques:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 220–240 nm) and comparison to synthesized standards.

- Spectroscopy : H NMR (e.g., δ 1.1 ppm for CH groups, δ 3.3 ppm for NH protons) and FT-IR (amide I band ~1650 cm).

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (C: 51.7%, H: 9.7%, N: 24.1%) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodology : Review SDS for acute toxicity (oral LD in rodents) and environmental hazards. Use fume hoods for synthesis, avoid skin contact via nitrile gloves, and neutralize waste with dilute HCl before disposal. Document near-misses (e.g., exotherms during synthesis) to refine protocols .

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability and degradation pathways of this compound?

- Methodology : Conduct accelerated stability studies:

- Conditions : Expose samples to buffers (pH 3–10), elevated temperatures (40–60°C), and UV light.

- Analysis : Track degradation via LC-MS to identify byproducts (e.g., ethylamine or urea derivatives). Calculate degradation kinetics (Arrhenius plots) to predict shelf life .

Q. What computational models best predict the reactivity of this compound in nucleophilic environments?

- Methodology : Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate:

- Charge distribution on carbonyl carbon (electrophilicity).

- Transition-state geometries for hydrolysis or alkylation.

- Compare with experimental kinetic data (e.g., Hammett plots) to validate accuracy .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies.

- Dose-Response Curves : Re-test derivatives with standardized protocols (e.g., MTT assay for cytotoxicity).

- Structural Confounders : Verify if substituent positional isomers (e.g., 1,3- vs. This compound) were misassigned in prior work .

Q. What strategies ensure reproducibility in scaled-up synthesis of this compound for multi-institutional studies?

- Methodology :

- Protocol Harmonization : Document batch-specific variables (e.g., reagent lot numbers, stirring rates).

- Interlab Validation : Distribute samples for cross-lab analysis via round-robin testing.

- Statistical Tools : Calculate interquartile ranges (IQR) for yields/purity and identify outliers .

- Contingencies : Predefine acceptance criteria (e.g., ≥95% purity) and backup purification steps (e.g., recrystallization solvents) .

Q. Methodological Guidelines

- Literature Review : Use Google Scholar’s “Cited by” and “Related articles” to trace evolving hypotheses. For example, cross-reference patents (e.g., J-005252 ) with peer-reviewed studies to identify unverified claims .

- Data Presentation : Integrate tables comparing synthetic routes (e.g., Table 1: Yield vs. Solvent Polarity) and figures showing degradation kinetics. Use appendices for raw datasets .

- Ethical Reporting : Disclose conflicts (e.g., funding sources) and cite primary literature over reviews. Avoid “cherry-picking” data to fit hypotheses .

特性

IUPAC Name |

1,1-diethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMNHQRORINJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060900 | |

| Record name | N,N-Diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-95-7, 50816-31-4 | |

| Record name | N,N-Diethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-diethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。